![molecular formula C18H18F3NO3 B051151 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol CAS No. 681482-81-5](/img/structure/B51151.png)
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol
Overview
Description
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a phenolic compound featuring a piperidine ring substituted with a phenoxy group bearing a trifluoromethoxy (-OCF₃) moiety. Its molecular formula is C₁₈H₁₆F₃NO₃, with a molecular weight of 375.33 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, notably in the production of anti-tuberculosis agents like Delamanid (OPC-67683) . The trifluoromethoxy group enhances metabolic stability and lipophilicity, influencing both pharmacokinetics and target binding .
Biological Activity
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its molecular structure, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C18H18F3N2O3, comprising 18 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The trifluoromethoxy group is notable for its electron-withdrawing properties, which may influence the compound's biological activity. The structure can be summarized as follows:
Component | Count |
---|---|
Carbon (C) | 18 |
Hydrogen (H) | 18 |
Nitrogen (N) | 1 |
Oxygen (O) | 3 |
Fluorine (F) | 3 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethoxy group enhances lipophilicity and may improve interactions with biological targets.
1. Anti-inflammatory Activity
Compounds containing the trifluoromethoxy group have been studied for their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. In vitro studies show that derivatives of this compound can moderate COX-2 activity, which is particularly relevant in conditions such as arthritis and cancer.
2. Anticancer Potential
The compound's ability to inhibit specific enzymes suggests potential anticancer properties. For example, studies on structurally similar compounds indicate that they can inhibit the activity of β-secretase and cholinesterases, which are implicated in neurodegenerative diseases and certain cancers.
Molecular docking studies have provided insights into how this compound interacts with target proteins. The trifluoromethyl group facilitates strong hydrogen bonding and pi-stacking interactions with amino acid residues in target enzymes, enhancing binding affinity and biological activity.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Cholinesterase Inhibition : A study found that derivatives with similar structures exhibited significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 19.2 μM depending on the specific substitution pattern on the phenyl ring .
- Cytotoxicity : Compounds structurally related to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated moderate cytotoxic effects, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Key Structural Features:
- Aromatic Rings : Contribute to the stability and interaction with biological targets.
- Piperidine Ring : Provides basicity and potential for interaction with receptors.
Pharmaceutical Development
The primary application of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol is as an intermediate in the synthesis of Delamanid, which is used in the treatment of MDR-TB. Research has shown that this compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, making it a valuable candidate in drug formulation.
Mechanism of Action Studies
Studies have investigated the mechanism by which Delamanid and its intermediates act on bacterial cell walls. The compound interferes with cell wall biosynthesis, specifically targeting the mycolic acid synthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) Research
Research focusing on the SAR of related compounds has highlighted how modifications to the trifluoromethoxy group can influence antibacterial efficacy and pharmacokinetic properties. This information is crucial for optimizing drug design to enhance therapeutic outcomes while minimizing side effects.
Case Study 1: Synthesis and Efficacy
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The research demonstrated that specific modifications led to increased potency against resistant strains of Mycobacterium tuberculosis compared to Delamanid itself.
Case Study 2: Pharmacokinetics
Another research article focused on the pharmacokinetic profile of Delamanid and its intermediates in animal models. It was found that compounds like this compound exhibited favorable absorption rates and half-lives, supporting their potential use in long-term treatment regimens for TB patients.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between 4-(trifluoromethoxy)phenol and a piperidine derivative (e.g., 4-aminopiperidine), followed by hydroxylation. Key intermediates include 4-[4-(trifluoromethoxy)phenoxy]piperidine, which can be characterized via -NMR (to confirm piperidine ring substitution) and LC-MS (to verify molecular weight and purity). Ensure anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .
Q. How does the trifluoromethoxy group influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The trifluoromethoxy group enhances hydrophobicity, reducing solubility in polar solvents (e.g., water). Stability studies in PBS (pH 7.4) at 37°C over 24 hours are recommended, monitored via HPLC-UV. For improved solubility, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Stability is pH-dependent; avoid strongly acidic conditions to prevent decomposition .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 3.0–3.5 ppm). -NMR for trifluoromethoxy group (δ -58 to -60 ppm).
- FT-IR : Peaks at 1250–1150 cm (C-F stretch) and 3400 cm (O-H stretch).
- HRMS : Exact mass determination (calculated for CHFNO: 352.116 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Core Modifications : Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., nitro, cyano) to assess effects on receptor binding.
- Piperidine Substitution : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to evaluate steric/electronic effects on activity.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or kinases). Validate with in vitro assays (IC determination) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) in triplicate to minimize variability.
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with biophysical methods (e.g., SPR for binding affinity) .
Q. How can metabolic stability and cytochrome P450 (CYP) interactions be evaluated for this compound?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., Vivid® assays). IC values <10 µM indicate high risk of drug-drug interactions .
Q. Key Research Challenges
- Synthetic Complexity : Multi-step synthesis with low yields (<30%) at the hydroxylation stage .
- Bioavailability : High logP (>3) necessitates formulation optimization for in vivo studies .
- Target Ambiguity : Limited data on specific protein targets; prioritize proteome-wide profiling (e.g., thermal shift assays) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Delamanid Intermediate (CAS 1083099-35-7)
- Structure: (R)-1-(4-((2-methyloxiran-2-yl)methoxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine
- Molecular Formula: C₂₂H₂₄F₃NO₄
- Key Differences: Incorporates an epoxide (oxirane) group and a methyl-substituted phenoxy chain. The epoxide enhances reactivity, enabling covalent binding to bacterial targets in Delamanid’s anti-TB mechanism .
- Application: Intermediate in Delamanid synthesis, highlighting the role of trifluoromethoxy-phenoxy-piperidine scaffolds in anti-mycobacterial agents .
4-[4-(p-Chlorobenzoyl)piperidino]-4'-fluorobutyrophenone (RMI 9901)
- Structure : A neuroleptic agent with a chlorobenzoyl-piperidine core.
- Metabolism : Undergoes N-dealkylation to form 4-(p-chlorobenzoyl)piperidine, followed by oxidation to 2-piperidone derivatives.
- Key Differences: Chlorobenzoyl group vs. trifluoromethoxy-phenoxy substituent. The chloro group is less electron-withdrawing than -OCF₃, leading to faster metabolic degradation .
4-(4-Fluorophenyl)-4-Hydroxy Piperidine
- Structure : Piperidine substituted with a fluorophenyl group and a hydroxyl moiety.
- Key Differences: Fluorine substituent vs. trifluoromethoxy-phenoxy.
4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl (CAS 1188479-28-8)
- Structure: Benzylamine derivative with a trifluoromethyl-phenoxy group.
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Metabolic Stability |
---|---|---|---|---|
4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol | 375.33 | 3.8 | -OCF₃, phenol, piperidine | High |
Delamanid Intermediate | 423.43 | 4.2 | -OCF₃, epoxide | Moderate |
RMI 9901 | 375.82 | 3.5 | -Cl, benzoyl | Low |
4-(4-Fluorophenyl)-4-Hydroxy Piperidine | 195.22 | 1.9 | -F, -OH | Moderate |
Notes:
- LogP : Calculated using fragment-based methods; higher values indicate greater lipophilicity.
- Metabolic Stability : Trifluoromethoxy groups resist oxidative degradation better than chloro or fluoro substituents .
Preparation Methods
Historical Context and Challenges in Piperidine Intermediate Synthesis
The piperidine core, 4-[4-(trifluoromethoxy)phenoxy]piperidine, has historically been synthesized via three primary routes, each with limitations:
Method 1: Mesylation and SN2 Displacement
Early approaches involved mesylation of N-Boc-4-hydroxypiperidine followed by SN2 displacement with 4-trifluoromethoxyphenol . While effective on small scales, this method suffered from elimination side reactions during scaling, reducing yields to <60% in industrial batches . The formation of piperidine alkenes via β-hydride elimination necessitated costly chromatographic purification.
Method 2: Mitsunobu Coupling
Direct coupling of 4-trifluoromethoxyphenol with N-Boc-4-hydroxypiperidine using Mitsunobu conditions (DIAD, PPh3) achieved moderate conversion (65–70%) . However, the method generated stoichiometric triphenylphosphine oxide, requiring repetitive column chromatography. Industrial adoption was further hampered by inconsistent reproducibility in reactions exceeding 1 kg .
Method 3: Catalytic Hydrogenation of Halopyridines
A third route employed 4-halopyridines (e.g., 4-chloropyridine) subjected to PtO2-catalyzed hydrogenation . Despite high theoretical yields, this method relied on expensive catalysts ($3,200/kg for PtO2) and produced reduction byproducts (e.g., partially hydrogenated pyridines) that were challenging to separate .
Advanced Four-Step Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine
A 2024 patent (CN105461617A) introduced a scalable, cost-effective four-step process addressing prior limitations . The route avoids Boc protection and leverages benzyl-group-mediated stabilization, achieving >90% yield and 99% purity at multi-kilogram scales.
Step 1: Pyridinium Salt Formation
Reaction:
4-[4-(Trifluoromethoxy)phenoxy]pyridine reacts with benzyl halides (e.g., benzyl chloride) in toluene at 110°C .
Key Data:
Parameter | Value |
---|---|
Solvent | Toluene |
Temperature | 110°C (reflux) |
Yield | 90–95% |
Purity (HPLC) | 98.4–99.2% |
Scale Demonstrated | 2.5 kg starting material |
Mechanistic Insight:
The benzyl halide undergoes nucleophilic attack by pyridine’s nitrogen, forming a stable pyridinium salt. Substituted benzyl groups (e.g., p-nitrobenzyl) improved crystallinity, facilitating isolation without chromatography .
Step 2: Borohydride Reduction
Reaction:
Sodium borohydride reduces the pyridinium salt in dichloromethane at 0–40°C, yielding N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine .
Optimization Findings:
-
Temperature Control: Maintaining T <40°C prevented over-reduction to piperidine .
-
Solvent Screening: Ethers (THF, MTBE) minimized side reactions vs. alcohols .
Yield: 90–99% (200g–3kg batches) .
Step 3: Catalytic Hydrogenation
Reaction:
Palladium-carbon (10 wt%) catalyzes hydrogenation of the tetrahydropyridine intermediate in methanol/acetic acid at 30°C .
Critical Parameters:
Parameter | Value |
---|---|
Catalyst Loading | 5% w/w |
H2 Pressure | 1 atm |
Reaction Time | 6–12 h |
Purity Post-Workup | 99.43% |
Scale-Up Success:
A 2 kg batch achieved 85% isolated yield with residual Pd <5 ppm .
Step 4: Alkaline Deprotection
Reaction:
Treatment with NaOH in ethanol cleaves the benzyl group, affording the free piperidine .
Operational Simplicity:
Coupling Strategies for Benzenol Functionalization
While the provided sources focus on piperidine synthesis, the final step—attachment of the benzenol moiety—can be inferred from analogous reactions:
Nucleophilic Aromatic Substitution
Proposed Pathway:
4-[4-(Trifluoromethoxy)phenoxy]piperidine reacts with 4-fluoronitrobenzene under basic conditions (K2CO3, DMF, 120°C), followed by nitro reduction .
Challenges:
-
Low reactivity of aryl fluorides necessitates high temperatures (>150°C) .
-
Nitro reduction (H2/Pd-C) risks piperidine N-oxidation.
Buchwald-Hartwig Amination
Superior Alternative:
Coupling piperidine with 4-bromophenol using Pd2(dba)3/Xantphos in toluene at 100°C .
Advantages:
-
Single-step C–N bond formation
-
Tolerates electron-withdrawing groups (e.g., trifluoromethoxy)
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Piperidine Intermediate Synthesis
Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |
---|---|---|---|---|
Mesylation/SN2 | 58 | 87 | 420 | Poor |
Mitsunobu | 67 | 92 | 580 | Moderate |
Hydrogenation | 72 | 89 | 1,100 | Limited |
Patent CN105461617A | 93 | 99.4 | 190 | Excellent |
Industrial-Scale Process Recommendations
For GMP-compliant production of 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol:
Properties
IUPAC Name |
4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHMPYHAQBAPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470098 | |
Record name | SS-3227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681482-81-5 | |
Record name | SS-3227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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